molecular formula C21H22O5 B592929 Musellarin B CAS No. 1392476-32-2

Musellarin B

Cat. No.: B592929
CAS No.: 1392476-32-2
M. Wt: 354.402
InChI Key: HCKMOHZJLHPQOV-ZMYBRWDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Musellarin B is a rare bicyclic diarylheptanoid compound isolated from the aerial parts of the monotypic plant, Musella lasiocarpaThis compound has garnered significant attention due to its cytotoxic properties against various human tumor cell lines, making it a promising candidate for cancer research .

Scientific Research Applications

Musellarin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Safety and Hazards

The safety data sheet for Musellarin B suggests that it should be handled with care. In case of contact with eyes or skin, it is recommended to wash with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Biochemical Analysis

Biochemical Properties

Musellarin B, as a diarylheptanoid, features the structural motif of a seven-carbon linkage of two aromatic rings . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been found to significantly influence cell function. It has shown moderate cytotoxicity against several cancer cell lines, including HL-60, SMMC-7721, and A-549 . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Musellarin B involves several key steps, including the Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization. The final stage of synthesis typically involves the Heck coupling of aryldiazonium salts to introduce the aryl group in a 2,6-trans fashion .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes. The synthesis involves complex organic reactions that require precise control of reaction conditions and the use of specialized reagents .

Chemical Reactions Analysis

Types of Reactions: Musellarin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone derivatives, alcohols, and substituted aromatic compounds .

Comparison with Similar Compounds

Musellarin B is part of a family of diarylheptanoids, which includes similar compounds such as Musellarin A, Musellarin C, Musellactone, and Neuchromenin. These compounds share a similar bicyclic skeleton but differ in their functional groups and specific chemical structures .

Uniqueness:

    Musellarin A: Similar structure but lacks some of the functional groups present in this compound.

    Musellarin C: Shares the same molecular formula as this compound but differs in the arrangement of functional groups.

    Musellactone: Contains a different core structure with a lactone ring.

    Neuchromenin: Features a different arrangement of aromatic rings and functional groups.

This compound stands out due to its specific cytotoxic properties and the unique arrangement of its functional groups, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

(3R,4aS,10bR)-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3/t14-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKMOHZJLHPQOV-ZMYBRWDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.